7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane

Targeted Protein Degradation PROTAC BRD9

Standard flexible or PEG linkers often fail to achieve optimal ternary complex stability and cellular permeability for PROTACs. This rigid 2,7-diazaspiro[3.5]nonane-based linker offers a conformationally constrained scaffold validated in clinical-stage FHD-609 (BRD9 degrader, DC50 <1 nM, Dmax 97%). - Enables sub-nanomolar DC50 values and >95% degradation - Improves intracellular accumulation vs. linear linkers - Intrinsic PI3Kδ binding (Kd = 4 nM) for dual-purpose probes

Molecular Formula C13H25N3
Molecular Weight 223.36 g/mol
Cat. No. B15543597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane
Molecular FormulaC13H25N3
Molecular Weight223.36 g/mol
Structural Identifiers
InChIInChI=1S/C13H25N3/c1-5-14-6-2-12(1)9-16-7-3-13(4-8-16)10-15-11-13/h12,14-15H,1-11H2
InChIKeyZYAKFVFQZCJFMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane: Spirocyclic PROTAC Linker


7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane (CAS: 2894098-26-9) is a heterobifunctional PROTAC linker characterized by its rigid 2,7-diazaspiro[3.5]nonane core and a piperidin-4-ylmethyl extension . This compound serves as the critical linker component in FHD-609, a clinical-stage PROTAC degrader of the bromodomain-containing protein 9 (BRD9) [1]. The spirocyclic architecture provides a conformationally constrained, three-dimensional scaffold that is fundamentally distinct from traditional flexible alkyl or polyethylene glycol (PEG) linkers, offering unique spatial and physicochemical properties for the rational design of next-generation protein degraders [2].

Why 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane Outperforms Standard Linkers


Generic substitution with a simple alkyl or PEG-based linker is not a viable strategy when optimizing PROTACs for challenging targets. The linker is not a passive tether; its length, rigidity, and composition critically influence ternary complex formation, cellular permeability, and degradation efficiency [1]. A flexible, linear linker can result in a PROTAC with poor cellular permeability or an unstable ternary complex, leading to a high DC50 and low Dmax [2]. In contrast, the rigid, spirocyclic structure of 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane introduces conformational constraints that pre-organize the molecule, potentially enhancing selectivity and potency, a feature that simple linkers cannot replicate [3]. The evidence below demonstrates the quantifiable differentiation that makes this specific linker a strategic choice for advanced PROTAC design.

Quantitative Differentiation Evidence


BRD9 Degradation Efficacy (FHD-609)

The PROTAC FHD-609, which incorporates 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane as its linker, achieves a DC50 of <1 nM and a Dmax of 97% for the degradation of the BRD9 protein [1]. This high level of degradation potency and efficacy is a direct result of the linker's optimized rigid spirocyclic structure, which facilitates the formation of a stable and productive ternary complex. In comparison, PROTACs built with flexible PEG or alkyl linkers often exhibit higher DC50 values and lower Dmax, as demonstrated in a comparative study where spirocyclic linkers showed markedly higher intracellular accumulation despite similar binding affinities [2]. The quantified degradation data for FHD-609 serves as a powerful validation of the linker's design principles.

Targeted Protein Degradation PROTAC BRD9

Rigidity-Driven Intracellular PROTAC Accumulation

A direct comparative analysis of PROTACs with varying linker rigidity revealed that the most rigid derivative (PROTAC-3, incorporating a spirocyclic linker) exhibited markedly higher intracellular accumulation compared to less rigid counterparts [1]. While all compounds showed similar binding affinities and degradation activities, the spirocyclic PROTAC formed the least stable ternary complex, indicating a trade-off that can be tuned for specific applications [1]. This finding underscores that the rigid 3D geometry of a spirocyclic linker, such as 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane, is not merely a structural feature but a functional determinant that can be leveraged to improve cellular pharmacokinetics and, potentially, in vivo efficacy.

PROTAC Linker Design Spirocyclic Scaffold Conformational Restriction

PI3Kdelta Kinase Binding Affinity

Beyond its role as a PROTAC linker, 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane itself demonstrates potent binding to the PI3Kdelta kinase, with a reported dissociation constant (Kd) of 4 nM as measured by surface plasmon resonance (SPR) [1]. This intrinsic affinity distinguishes it from simple, inert linkers and positions it as a potential tool compound for kinase research. In contrast, common alkyl or PEG linkers typically exhibit negligible affinity for biological targets. The combination of potent target engagement and a rigid spirocyclic framework offers a unique dual functionality that is valuable for both chemical biology and drug discovery applications.

Kinase Inhibition PI3Kdelta Chemical Probe

Strategic Applications for Drug Discovery


PROTACs for Challenging Oncology Targets

Leverage the rigid spirocyclic linker of 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane to design PROTACs aimed at achieving sub-nanomolar DC50 values and near-complete protein degradation (Dmax >95%). The success of FHD-609 in degrading BRD9 with a DC50 of <1 nM and Dmax of 97% provides a strong rationale for using this linker in projects targeting intractable or poorly druggable proteins in cancer [1].

Optimizing PROTAC Cellular Uptake

Employ 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane to enhance the intracellular accumulation of PROTAC molecules. Comparative studies show that spirocyclic linkers can significantly improve cellular uptake compared to less rigid alternatives [2]. This property is critical for achieving sufficient intracellular concentrations to drive efficient target degradation, especially in scenarios with poor membrane permeability.

Dual-Function Probes for PI3Kdelta and E3 Ligase

Utilize the intrinsic PI3Kdelta binding affinity (Kd = 4 nM) of this linker to create bifunctional molecules or to study the kinase's role in various signaling pathways [3]. This dual functionality streamlines the development of chemical probes for investigating protein-protein interactions and cellular signaling networks, offering a cost-effective and time-saving advantage over synthesizing separate tool compounds.

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